2,2,2-Trifluoroethyl butyrate

Catalog No.
S571274
CAS No.
371-27-7
M.F
C6H9F3O2
M. Wt
170.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethyl butyrate

CAS Number

371-27-7

Product Name

2,2,2-Trifluoroethyl butyrate

IUPAC Name

2,2,2-trifluoroethyl butanoate

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

InChI

InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3

InChI Key

DEXWRCYOMLUJRF-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC(F)(F)F

Synonyms

2,2,2-trifluoroethyl butyrate, 2-TFB

Canonical SMILES

CCCC(=O)OCC(F)(F)F

Chemical Properties

,2,2-Trifluoroethyl butyrate (C6H9F3O2) is an organic compound classified as a fluorinated ester. It is a colorless liquid with a mild odor. Some of its key physical properties include:

  • Boiling point: 121 °C (249.8 °F) ()
  • Density: 1.06 g/cm³ ()
  • Melting point: -62 °C (-80 °F) ()

Atmospheric Chemistry

,2,2-Trifluoroethyl butyrate is being studied for its role in atmospheric chemistry. As a fluorinated ester, it is one of the potential breakdown products of hydrofluoroethers (HFEs), which are used in various industrial applications. Understanding the atmospheric fate of 2,2,2-Trifluoroethyl butyrate is crucial for assessing the potential environmental impact of HFEs.

Research has shown that 2,2,2-Trifluoroethyl butyrate reacts with hydroxyl radicals (OH) in the atmosphere, which is the primary pathway for its removal. The rate coefficients of this reaction have been determined under atmospheric conditions, allowing scientists to estimate the atmospheric lifetime of the compound. ()

Other Potential Applications

While research on 2,2,2-Trifluoroethyl butyrate is still ongoing, some studies have explored its potential applications in other areas, such as:

  • Solvent: Due to its properties, 2,2,2-Trifluoroethyl butyrate has been investigated as a potential solvent for various industrial processes. However, further research is needed to assess its suitability and potential environmental implications.
  • Intermediate: The compound may also be used as an intermediate in the synthesis of other chemicals. However, information on specific applications in this area is limited.

2,2,2-Trifluoroethyl butyrate is an organic compound with the molecular formula C₆H₉F₃O₂. It is classified as an ester, specifically the ester of butyric acid and 2,2,2-trifluoroethanol. This compound features a trifluoromethyl group, which contributes to its unique physical and chemical properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it of interest in various chemical applications.

In proteomics, TFEB derivatization serves several purposes. The bulky trifluoroethyl group improves protein separation during techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) due to its hydrophobic interactions with the stationary phase. Additionally, the fluorine atoms enhance the protein's signal during mass spectrometry analysis, leading to better detection and identification [].

The reactivity of 2,2,2-trifluoroethyl butyrate has been studied extensively, particularly in its interactions with hydroxyl radicals and chlorine atoms. Kinetic studies have determined the rate coefficients for these reactions at 298 K and atmospheric pressure. The reactions typically involve the abstraction of hydrogen atoms, leading to the formation of various degradation products in the troposphere .

Synthesis of 2,2,2-trifluoroethyl butyrate can be achieved through several methods:

  • Esterification: This involves the reaction between butyric acid and 2,2,2-trifluoroethanol in the presence of an acid catalyst.
  • Transesterification: Another method involves the exchange of alcohols in the presence of a suitable catalyst.

These methods allow for the production of high-purity samples suitable for research and application .

2,2,2-Trifluoroethyl butyrate finds applications across various fields:

  • Solvent: Due to its unique solvent properties, it is useful in organic synthesis.
  • Chemical Intermediate: It serves as a precursor for the synthesis of other fluorinated compounds.
  • Flavors and Fragrances: Its ester nature makes it suitable for use in flavoring agents and fragrances.

Interaction studies focusing on 2,2,2-trifluoroethyl butyrate have primarily concentrated on its atmospheric degradation. The compound reacts with hydroxyl radicals and chlorine atoms, leading to various degradation pathways that can affect environmental chemistry . Understanding these interactions is crucial for assessing its environmental impact.

Several compounds share structural similarities with 2,2,2-trifluoroethyl butyrate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Trifluoroethyl acetateC₄H₅F₃OAcetic acid derivative; used as a solvent
1H,1H-Perfluorobutyl acrylateC₈H₅F₉O₂Used in polymer synthesis; highly fluorinated
1,1-Difluoroethyl butyrateC₆H₈F₂O₂Less fluorinated; different reactivity profile

Uniqueness: The presence of three fluorine atoms in 2,2,2-trifluoroethyl butyrate significantly alters its chemical behavior compared to these similar compounds. This trifluoromethyl group enhances stability and solubility in organic solvents while influencing its reactivity patterns.

Structural Characterization via Spectroscopic Methods

The molecular structure of 2,2,2-trifluoroethyl butyrate is confirmed through advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Reveals signals corresponding to the butyrate chain (δ 1.0–1.5 ppm for CH₃, δ 1.6–2.0 ppm for CH₂, and δ 2.2–2.4 ppm for COOCH₂) and the trifluoroethyl group (δ 4.1–4.3 ppm for OCH₂CF₃).
  • ¹⁹F NMR: A singlet at δ −65 to −66 ppm confirms the trifluoromethyl group’s symmetry.

Mass Spectrometry (MS)

Key ions include:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺171.06131.0
[M−H]⁻169.05127.6
[M+Na]⁺193.04139.0

Data derived from PubChemLite and supporting studies.

Infrared (IR) and Raman Spectroscopy

  • IR: Peaks at 1,750–1,780 cm⁻¹ (C=O stretch), 1,200–1,300 cm⁻¹ (C–O–C stretch), and 1,350–1,450 cm⁻¹ (C–F vibrations) confirm ester and fluorinated functionalities.
  • Raman: Complementary data for vibrational modes of the trifluoroethyl group.

X-ray Crystallography

Although no crystal structure is publicly available, computational models predict a planar ester group with the trifluoroethyl moiety in a staggered conformation to minimize steric hindrance.

Synthetic Pathways: Esterification and Catalytic Optimization

2,2,2-Trifluoroethyl butyrate is synthesized via esterification or transesterification methods, with catalytic approaches enhancing efficiency:

Acid-Catalyzed Esterification

The traditional method involves reacting butyric acid with 2,2,2-trifluoroethanol in the presence of acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid):
$$ \text{CH}3\text{CH}2\text{CH}2\text{COOH} + \text{CF}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{CH}2\text{CH}2\text{COOCH}2\text{CF}3 + \text{H}_2\text{O} $$

  • Catalysts: Triflic acid (CF₃SO₃H) or zirconocene triflate complexes improve reaction rates by stabilizing intermediates.
  • Yield: ~70–80% under optimized conditions (reflux, 2–5 hours).

Transesterification

Using 2,2,2-trifluoroethyl acetate as a substrate with butyric acid:
$$ \text{CF}3\text{CH}2\text{OCOCH}3 + \text{CH}3\text{CH}2\text{CH}2\text{COOH} \xrightarrow{\text{catalyst}} \text{CF}3\text{CH}2\text{OCOCH}2\text{CH}2\text{CH}3 + \text{CH}3\text{COOH} $$

  • Catalysts: Titanium(IV) isopropoxide or ion-exchange resins (Amberlyst 15).

Catalytic Hydrogenation

Indirect routes involve hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate to 2,2,2-trifluoroethanol, followed by esterification:
$$ \text{CF}3\text{CH}2\text{OCOCF}3 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{CF}3\text{CH}2\text{OH} + \text{CF}_3\text{COOH} $$

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles:

  • Flammability: Low flash point (24°C) necessitates inert gas environments.
  • Purification: Distillation under reduced pressure is required to isolate the

Thermodynamic Parameters: Boiling Point, Vapor Pressure, and Phase Behavior

2,2,2-Trifluoroethyl butyrate exhibits distinctive thermodynamic properties that reflect the influence of fluorine substitution on its molecular behavior. The compound demonstrates a normal boiling point of 113°C at standard atmospheric pressure (760 mmHg), as consistently reported across multiple commercial and research sources [1] [2] [6]. This boiling point represents a significant modification compared to the corresponding non-fluorinated ethyl butyrate, illustrating the substantial impact of trifluoromethyl group incorporation on volatility characteristics.

The vapor pressure behavior of 2,2,2-trifluoroethyl butyrate follows typical trends for fluorinated esters, though specific experimental vapor pressure data remains limited in the current literature [13]. Theoretical investigations have provided insights into the thermochemical properties of this compound, with computational studies using density functional theory methods revealing important thermodynamic parameters [16]. The atmospheric lifetime of 2,2,2-trifluoroethyl butyrate has been calculated to be approximately 6.8 days based on gas-phase reaction kinetics with hydroxyl radicals [16].

PropertyValueTemperature/PressureReference
Boiling Point113°C760 mmHg [1] [2] [6]
Density1.127 g/mL25°C [1] [18]
Specific Gravity1.1420°C/20°C [2] [6]
Refractive Index1.35-1.34720°C [10] [18]
Melting Point18-21°CStandard pressure [1] [19] [20]

The phase behavior of 2,2,2-trifluoroethyl butyrate is characterized by its existence as a clear, colorless liquid at room temperature [2] [10] [12]. The compound exhibits a melting point range of 18-21°C, indicating a relatively low solid-liquid transition temperature [1] [19] [20]. This thermal behavior is consistent with the molecular structure, where the presence of the trifluoroethyl group influences intermolecular interactions and crystal packing arrangements.

Kinetic studies have revealed that 2,2,2-trifluoroethyl butyrate undergoes atmospheric degradation primarily through reaction with hydroxyl radicals, with a rate coefficient of 1.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K [4]. The compound also reacts with chlorine atoms at a significantly faster rate of 4.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under similar conditions [4]. These kinetic parameters provide crucial insights into the atmospheric lifetime and environmental fate of this fluorinated ester.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 2,2,2-trifluoroethyl butyrate are significantly influenced by the presence of the trifluoromethyl group, which imparts unique dissolution properties. The compound demonstrates enhanced stability and solubility in organic systems, making it an effective solvent and reagent for various chemical applications [7]. The trifluoromethyl group contributes to increased lipophilicity while simultaneously affecting the compound's interaction with polar and non-polar solvent systems.

Research on fluorinated esters has shown that compounds containing trifluoroethyl groups typically exhibit modified solubility profiles compared to their non-fluorinated analogs [22]. The presence of fluorine atoms creates a unique electronic environment that influences intermolecular interactions, affecting both hydrogen bonding capabilities and van der Waals interactions with solvent molecules.

The compound's effectiveness as a solvent for dissolving various organic compounds has been documented, indicating favorable miscibility with non-polar and moderately polar organic solvents [7]. This solubility profile makes 2,2,2-trifluoroethyl butyrate valuable in chemical reactions and extractions in laboratory settings, where its unique dissolution properties can be exploited for specific synthetic applications.

Solvent SystemSolubility CharacteristicsReference
Organic SolventsEnhanced stability and dissolution [7]
Non-polar SystemsFavorable miscibility [7]
Laboratory ApplicationsEffective for reactions and extractions [7]

Limited specific quantitative solubility data for 2,2,2-trifluoroethyl butyrate in aqueous systems is available in the current literature. However, research on similar fluorinated esters suggests that the presence of the trifluoroethyl group significantly reduces water solubility compared to non-fluorinated analogs [8]. The compound's low Henry's law coefficient, typical of esters with values less than 10 M atm⁻¹ at 298 K, indicates limited water solubility and reduced tendency for wet deposition as an atmospheric removal mechanism [4].

Hydrolytic Stability Under Variable pH Conditions

The hydrolytic stability of 2,2,2-trifluoroethyl butyrate demonstrates significant pH dependence, with fluorine substitution playing a crucial role in determining reaction kinetics. Research on fluorinated esters has revealed that the introduction of fluorine atoms substantially accelerates hydrolysis rates compared to non-fluorinated counterparts [11]. Computational studies using complete basis set methods have indicated that both the trifluoromethyl group in the acyl portion and the alcohol portion significantly enhance ester hydrolysis rates [11].

The hydrolytic behavior of fluorinated esters follows predictable patterns based on the number and position of fluorine atoms. Studies on related trifluoroethyl esters have shown that compounds containing terminal trifluoroethyl groups exhibit rapid hydrolysis under alkaline conditions, with half-lives dramatically decreasing as pH increases [22]. For trifluoroethyl esters, hydrolysis rates at pH 11 demonstrate half-lives in the range of minutes, while extrapolation to physiological pH conditions (pH 7-8) extends half-lives to days or weeks [22].

pH ConditionHydrolysis CharacteristicsMechanismReference
Alkaline (pH >9)Rapid hydrolysisEnhanced by fluorine inductive effects [11] [22]
Neutral (pH 7)Moderate stabilityPseudo-first order kinetics [22]
Acidic conditionsEnhanced stabilityReduced hydroxide availability [22]

The mechanism of hydrolysis for 2,2,2-trifluoroethyl butyrate involves nucleophilic attack by hydroxide ions, with the reaction proceeding through a tetrahedral intermediate [11]. The electronegative fluorine atoms provide significant inductive effects that stabilize the transition state, thereby accelerating the hydrolysis process. This acceleration is particularly pronounced under basic conditions where hydroxide ion concentrations are elevated.

Kinetic studies have demonstrated that fluorinated esters undergo hydrolysis via pseudo-first order kinetics in buffered media, assuming constant hydroxide ion concentration [22]. The rate enhancement observed with fluorine substitution suggests that 2,2,2-trifluoroethyl butyrate would be relatively unstable under neutral to alkaline hydrolytic conditions, making it potentially unsuitable for applications requiring long-term stability in aqueous environments.

Research on similar fluorinated compounds has indicated that the hydrolytic instability of trifluoroethyl esters may contribute to environmental degradation pathways, potentially leading to the formation of trifluoroacetic acid derivatives under atmospheric conditions [11]. This hydrolytic behavior represents an important consideration for environmental impact assessments and industrial applications where aqueous stability is required.

The atmospheric degradation of 2,2,2-trifluoroethyl butyrate through hydroxyl radical reactions has been extensively studied through both experimental and theoretical approaches. Experimental kinetic studies conducted using the relative rate method with gas chromatography-flame ionization detection (GC-FID) at 298 K and atmospheric pressure have determined the rate coefficient for the reaction of hydroxyl radicals with 2,2,2-trifluoroethyl butyrate to be (1.3 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1] [2] [3]. This represents the first direct experimental measurement of this reaction under atmospheric conditions.

Structure-activity relationship (SAR) estimations using the United States Environmental Protection Agency AOPWIN program yielded a predicted rate coefficient of 1.778 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1], demonstrating excellent agreement with experimental observations. The close correlation between experimental and theoretical values validates the reliability of both measurement techniques and computational predictions.

Theoretical density functional theory calculations using the M06-2X/6-31+G(d,p) method have provided detailed mechanistic insights into the hydroxyl radical reaction pathways [4]. These calculations reveal that the dominant degradation pathway involves hydrogen atom abstraction from the -CH₂- position (position 5), which is adjacent to the methyl group. This pathway accounts for approximately 65% of the overall reaction, with a calculated contribution of 1.149 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1].

The branching ratios for different hydrogen abstraction sites have been systematically determined through SAR analysis. Hydrogen abstraction from the carbonyl-adjacent position (C(O)OCH₂-, position 2) contributes only 6% of the total reaction (0.106 × 10⁻¹² cm³ molecule⁻¹ s⁻¹), reflecting the strong electron-withdrawing effect of the trifluoromethyl group [1]. Other abstraction sites include position 4 (-CH₂-C(O)O) contributing 0.356 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ and position 6 (CH₃-) contributing 0.167 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1].

Intrinsic reaction coordinate calculations have confirmed the smooth transition from reactants to products through respective transition states, validating the proposed reaction mechanisms [4]. The involvement of pre- and post-reactive complexes has been explored and incorporated into comprehensive reaction profiles, providing a complete picture of the degradation process [4].

Atmospheric lifetime calculations based on experimental rate coefficients indicate that 2,2,2-trifluoroethyl butyrate has an atmospheric lifetime of 4 days with respect to hydroxyl radical reactions [1]. Theoretical calculations using canonical transition state theory yield a slightly longer lifetime of 6.8 days [4], both indicating rapid atmospheric removal.

ParameterExperimental ValueTheoretical ValueMethod
Rate coefficient (cm³ molecule⁻¹ s⁻¹)(1.3 ± 0.3) × 10⁻¹²In agreementGC-FID / DFT M06-2X
Atmospheric lifetime4 days6.8 daysCalculated from kinetics
Dominant pathwayH-abstraction position 5 (~65%)H-abstraction position 5SAR / DFT analysis

Chlorine Atom Reaction Dynamics in Tropospheric Conditions

Chlorine atom reactions with 2,2,2-trifluoroethyl butyrate represent an important alternative degradation pathway in marine environments and heavily industrialized urban areas with high levels of chloride-containing aerosol [1]. Experimental kinetic studies have determined the rate coefficient for chlorine atom reactions to be (4.7 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure [1] [5] [6].

Temperature-dependent kinetic measurements conducted over the range 268-343 K have revealed a positive temperature dependence for the chlorine atom reaction [5] [6]. The experimental Arrhenius expression has been determined as:

k₂₆₈₋₃₄₃ₖ = [(4.42 ± 0.01) × 10⁻¹⁹]T²·⁶ exp{(1132 ± 566)/T} cm³ molecule⁻¹ s⁻¹ [5] [6]

Theoretical kinetic calculations using canonical variational transition state theory with small curvature tunneling corrections, combined with CCSD(T)/cc-pVDZ//M062X/6-31+g(d,p) level of theory, have yielded the theoretical Arrhenius expression:

k(T) = (1.89 ± 2.64) × 10⁻²¹T³·⁴ exp{(1321 ± 111)/T} cm³ molecule⁻¹ s⁻¹ [5] [6]

The excellent agreement between experimental and theoretical rate coefficients at 298 K validates the computational approach and provides confidence in mechanistic interpretations.

Atmospheric lifetime calculations for chlorine atom reactions indicate a lifetime of 24 days under typical atmospheric chlorine atom concentrations of 1 × 10⁴ atoms cm⁻³ [1]. While this lifetime is longer than that for hydroxyl radical reactions, chlorine atom reactions can become competitive in early morning hours in marine environments [1].

Branching ratio and mechanistic studies have revealed that chlorine atom reactions primarily proceed through hydrogen atom abstraction mechanisms, similar to hydroxyl radical reactions but with different selectivity patterns [5] [6]. The degradation mechanism involves formation of chloroalkoxy radicals followed by subsequent reactions with oxygen, leading to various carbonyl and acid products [5].

ParameterExperimental ValueTheoretical ValueConditions
Rate coefficient (298 K)(4.7 ± 1.1) × 10⁻¹¹(4.54 ± 2.87) × 10⁻¹¹cm³ molecule⁻¹ s⁻¹
Temperature range268-343 K268-343 KAtmospheric pressure
Atmospheric lifetime24 days-[Cl] = 1 × 10⁴ atoms cm⁻³

Computational Modeling of Reaction Pathways Using Density Functional Theory Methods

Comprehensive density functional theory calculations have been employed to elucidate the detailed mechanisms, kinetics, and thermochemistry of 2,2,2-trifluoroethyl butyrate atmospheric reactions [4] [7]. The M06-2X functional with 6-31+G(d,p) basis set has been selected as the primary computational method due to its proven accuracy for describing fluorinated organic compounds [4].

Geometry optimization and energetic calculations have been performed for all reactants, products, and transition states involved in the atmospheric degradation pathways [4]. The intrinsic reaction coordinate (IRC) methodology has been systematically applied to confirm the smooth transition from reactants to products through their respective transition states, ensuring the validity of the proposed reaction mechanisms [4].

Pre- and post-reactive complex formation has been thoroughly investigated to understand the complete reaction landscape [4]. These calculations reveal that hydrogen-bonded complexes do not play a significant role in the reaction mechanism due to the spatial separation between the attacking hydroxyl radical and the carbonyl oxygen when hydrogen abstraction occurs at the dominant -CH₂- position [1].

Canonical transition state theory (CTST) has been employed to calculate theoretical rate constants at 298 K, yielding results in reasonable agreement with experimental data [4]. The theoretical approach provides branching ratios for different reaction channels, confirming that the dominant pathway involves hydrogen abstraction from the -CH₂- position adjacent to the methyl group [4].

Group-balanced isodesmic procedures have been utilized to determine the standard enthalpy of formation for 2,2,2-trifluoroethyl butyrate for the first time [4]. This thermochemical data provides essential information for understanding the energetics of atmospheric degradation processes and enables more accurate modeling of environmental fate.

Electronic structure analysis reveals the influence of the trifluoromethyl group on reaction selectivity. The strong electron-withdrawing effect of the -CF₃ group deactivates the adjacent -CH₂- position (position 2), making it the least reactive site with only 6% contribution to the overall reaction [1]. Conversely, the electron-donating alkyl groups activate the terminal -CH₂- position (position 5), making it the most reactive site [1].

Computational validation studies include comparison with structure-activity relationship predictions and experimental kinetic data. The excellent agreement between DFT calculations and experimental observations confirms the reliability of the computational approach for predicting atmospheric reactivity of fluorinated esters [4].

Computational ParameterMethod/ValueDescription
DFT FunctionalM06-2XModern hybrid functional
Basis Set6-31+G(d,p)Polarized split-valence
Transition State TheoryCTSTCanonical approach
IRC CalculationsPerformedReaction path validation
Enthalpy of FormationFirst reportGroup-balanced isodesmic

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.5%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

371-27-7

Wikipedia

2,2,2-Trifluoroethyl butyrate

Dates

Last modified: 08-15-2023

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